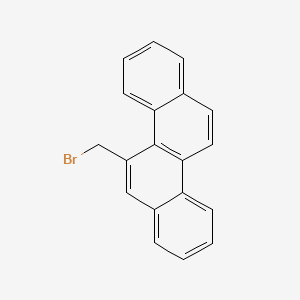

Chrysene, 5-(bromomethyl)-

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85083-61-0 |

|---|---|

Molecular Formula |

C19H13Br |

Molecular Weight |

321.2 g/mol |

IUPAC Name |

5-(bromomethyl)chrysene |

InChI |

InChI=1S/C19H13Br/c20-12-15-11-14-6-2-3-7-16(14)18-10-9-13-5-1-4-8-17(13)19(15)18/h1-11H,12H2 |

InChI Key |

UGKCDSOEXQNEQR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromomethyl Chrysene and Its Derivatives

Strategies for Direct Bromomethylation of the Chrysene (B1668918) Skeleton

Direct introduction of a bromomethyl group onto the chrysene framework is a challenging endeavor due to the potential for multiple reaction sites and the specific conditions required to achieve regioselectivity. The primary approaches involve the bromination of a methyl group already in the desired position or, less commonly, direct electrophilic bromomethylation.

Free Radical Bromination Approaches

The most common and effective method for the synthesis of 5-(bromomethyl)chrysene is the free radical bromination of its precursor, 5-methylchrysene (B135471). researchgate.net This reaction typically employs N-bromosuccinimide (NBS) as the bromine source, which allows for a controlled, low concentration of bromine radicals in the reaction mixture, favoring substitution at the benzylic position over addition to the aromatic rings. libretexts.orgnih.gov

The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and is often carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions with photochemical initiation (e.g., a tungsten lamp). researchgate.netyoutube.com The mechanism proceeds via a free radical chain reaction, where a bromine radical abstracts a hydrogen atom from the methyl group of 5-methylchrysene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (generated in situ from NBS) to yield the desired 5-(bromomethyl)chrysene and a new bromine radical to continue the chain. manchester.ac.uk

| Reagent | Initiator | Solvent | Conditions | Yield |

| N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl₄) | Reflux, Light | Moderate to Good |

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Benzene (B151609) | Reflux | Moderate to Good |

This table presents typical conditions for the free radical bromination of 5-methylchrysene. Yields are generally moderate to good, but can be influenced by reaction scale and purity of starting materials.

Electrophilic Substitution Pathways for Bromine Introduction

Direct electrophilic bromination of the chrysene skeleton is a known reaction, however, it does not typically yield 5-(bromomethyl)chrysene. Electrophilic aromatic substitution reactions on chrysene, such as nitration and halogenation, have been studied to understand the reactivity of its different positions. researchgate.netresearchgate.net Studies on the protiodetritiation of chrysene have shown that the 6-position is the most reactive towards electrophiles, followed by the 5-position. rsc.org

The reaction of chrysene with bromine in a solvent like nitrobenzene (B124822) tends to produce 6-bromochrysene (B1599144) as the major product. rsc.org Achieving bromination specifically at the 5-position via an electrophilic pathway is challenging and often results in a mixture of isomers. Furthermore, direct electrophilic bromomethylation of chrysene is not a standard or efficient method due to the harsh conditions required and the lack of regioselectivity.

Synthesis of Chrysene Precursors for Targeted Functionalization

A more versatile approach to obtaining 5-(bromomethyl)chrysene and its derivatives involves the synthesis of a chrysene precursor that is already functionalized in a way that facilitates the introduction of the bromomethyl group.

Formation of the Chrysene Aromatic Core

The chrysene ring system can be constructed through various synthetic methods. A common strategy is the photochemical cyclization of stilbene-type precursors, known as the Mallory reaction. rsc.org For instance, the irradiation of appropriately substituted (E)-1-(2-styryl)naphthalene derivatives can lead to the formation of the chrysene skeleton. researchgate.net

Another powerful method for constructing the chrysene core is through transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. libretexts.orgnih.gov This approach allows for the connection of two smaller aromatic fragments to build the larger polycyclic system. For example, the Suzuki coupling of a naphthalene (B1677914) boronic acid derivative with a suitably substituted bromophenyl derivative can be a key step in the synthesis of the chrysene framework. nih.gov

| Method | Precursors | Catalyst/Conditions | Key Features |

| Mallory Reaction | Substituted (E)-1-(2-styryl)naphthalenes | UV irradiation, Iodine (catalytic) | Photochemical cyclization, good for specific isomers |

| Suzuki Coupling | Naphthalene boronic acids and bromophenyl derivatives | Palladium catalyst, Base | Convergent synthesis, high functional group tolerance |

This table summarizes two key methods for the formation of the chrysene aromatic core, highlighting their respective advantages.

Regioselective Introduction of Functional Groups for Subsequent Bromomethylation

To synthesize 5-(bromomethyl)chrysene, it is often advantageous to first synthesize 5-methylchrysene. This can be achieved by designing the precursors for the chrysene core synthesis to already contain the methyl group at the desired position. For example, in a Suzuki coupling approach, a 2-bromotoluene (B146081) derivative can be coupled with a naphthalenyl boronic acid to introduce the methyl group at what will become the 5-position of the chrysene ring system.

Alternatively, functional groups that can be readily converted to a methyl group can be introduced. For instance, a formyl group can be introduced and subsequently reduced to a methyl group. The synthesis of various substituted chrysenes has been reported, demonstrating the feasibility of introducing a range of functional groups onto the chrysene skeleton. documentsdelivered.com

Divergent Synthetic Routes to 5-(Bromomethyl)chrysene Analogues

The synthetic strategies for 5-(bromomethyl)chrysene can be adapted to produce a variety of analogues with different substitution patterns. By starting with substituted naphthalenes or phenyl derivatives, a wide range of functionalized chrysenes can be prepared. documentsdelivered.com These functionalized chrysenes can then serve as precursors for the introduction of a bromomethyl group at various positions, provided a methyl group is present at the desired location.

For instance, the synthesis of 4,10-disubstituted chrysenes has been achieved through a benzannulation reaction, followed by displacement of chloro substituents. documentsdelivered.com If one of these substituents were a methyl group, subsequent free-radical bromination would yield the corresponding bis(bromomethyl)chrysene derivative. The development of new synthetic approaches to polycyclic aromatic hydrocarbons continues to expand the toolbox for creating novel chrysene derivatives. youtube.com

| Precursor Modification | Resulting Analogue |

| Use of substituted naphthalenes/phenyls in core synthesis | Chrysenes with substituents on various rings |

| Introduction of multiple methyl groups | Poly(bromomethyl)chrysene analogues |

| Functional group interconversion on the chrysene core | Chrysenes with diverse functionalities alongside the bromomethyl group |

This table illustrates the versatility of the synthetic routes, allowing for the creation of a library of 5-(bromomethyl)chrysene analogues through precursor modification.

Photochemical Cyclization Strategies for Chrysene Ring Formation

Photochemical cyclization, particularly the Mallory reaction, stands as a prominent method for the formation of the chrysene core. researchgate.nettext2fa.ir This reaction typically involves the intramolecular photocyclization of a stilbene-type precursor. For the synthesis of chrysene derivatives, this precursor is often a 1-styrylnaphthalene (B188453) derivative. The general mechanism involves the photoisomerization of the trans-stilbenoid to the cis-isomer, which then undergoes a 6π-electrocyclization to form a dihydrophenanthrene intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine, yields the aromatic chrysene ring system. researchgate.net

The synthesis of 5-methylchrysene, a direct precursor to 5-(bromomethyl)chrysene, has been achieved through this methodology. For instance, the photocyclization of 1-(1-phenylprop-1-en-2-yl)naphthalene in cyclohexane (B81311) has been reported to yield 5-methylchrysene. researchgate.net One study detailed a large-scale synthesis of 5-methylchrysene in 29% yield. mdpi.com To obtain a single isomer of a substituted chrysene, the starting stilbenoid must have either symmetrical ortho-positions on the phenyl ring or one ortho-position blocked to direct the cyclization. researchgate.nettext2fa.ir The necessary stilbenoid precursors are commonly prepared via a Wittig reaction between a suitable phosphonium (B103445) salt and an aldehyde. researchgate.net

| Precursor | Reaction Conditions | Product | Yield | Reference |

| 1-(1-Phenylprop-1-en-2-yl)naphthalene | 0.02 M in cyclohexane, 12 h irradiation | 5-Methylchrysene | 65% | researchgate.net |

| Stilbenoid Precursor | Large scale (12 g in 15 L benzene) | 5-Methylchrysene | 29% | mdpi.com |

| Various Stilbenoids | Stoichiometric I₂, degassed toluene, UV irradiation | Methylchrysenes | 82-88% | researchgate.net |

Transition Metal-Catalyzed Coupling Reactions for Chrysene Core Assembly

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile alternative for constructing the chrysene skeleton. These methods offer the advantage of assembling the polycyclic system from smaller, readily available building blocks.

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, has been effectively employed in the synthesis of chrysene derivatives. rsc.org A notable application is the synthesis of 5-methylchrysene and its phenolic derivatives. This approach entails the Suzuki coupling of naphthalene-2-boronic acid with a substituted 2-bromophenylacetone. rsc.org The resulting biaryl ketone can then undergo an acid-catalyzed intramolecular cyclization to form the chrysene core. While this method can be highly efficient for certain derivatives, the regioselectivity of the final cyclization step can sometimes be a challenge, leading to mixtures of isomers. rsc.org

| Naphthalene Derivative | Phenyl Derivative | Coupling Product | Cyclization Conditions | Final Product | Reference |

| Naphthalene-2-boronic acid | 2-Bromophenylacetone | 2-(2-Naphthyl)phenylacetone | Methanesulfonic acid | 5-Methylchrysene | rsc.org |

| 6-Methoxynaphthalene-2-boronic acid | 2-Iodo-5-methoxyphenylacetone | 2-(6-Methoxy-2-naphthyl)-5-methoxyphenylacetone | Methanesulfonic acid | 8-Methoxy-5-methylchrysene | rsc.org |

Other transition metal-catalyzed reactions, such as those involving platinum(II) catalysis, have also been utilized for the cyclization of 1-alkynylbiphenyls to furnish the chrysene framework. researchgate.net These methods highlight the adaptability of transition metal catalysis in the synthesis of complex aromatic systems.

Benzannulation and Other Annulation Methodologies for Chrysene Synthesis

Benzannulation and other annulation reactions, which involve the formation of a new benzene ring onto an existing aromatic system, offer another strategic route to the chrysene core. These methods can provide a high degree of regiocontrol in the synthesis of functionalized chrysenes. researchgate.net

A specific benzannulation reaction, known as the Bull–Hutchings–Quayle (BHQ) reaction, has been successfully applied to the synthesis of chrysene derivatives. researchgate.net This methodology involves an atom-transfer radical cyclization (ATRC)–benzannulation sequence starting from readily available phenols. For instance, 4,10-dichlorochrysene can be synthesized from 1,5-dihydroxynaphthalene (B47172) through a multi-step sequence that includes this key benzannulation step. The resulting chloro-substituted chrysene can then be further functionalized. researchgate.net

Diels-Alder reactions, a powerful tool for the formation of six-membered rings, have also been utilized in the synthesis of larger polycyclic aromatic hydrocarbons, with the potential for application in chrysene synthesis. wikipedia.orgacs.org These [4+2] cycloaddition reactions can be a key step in building up the complex framework of PAHs.

The final step in the synthesis of 5-(bromomethyl)chrysene is the introduction of the bromomethyl group. This is typically achieved through the benzylic bromination of 5-methylchrysene. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (such as light or AIBN), is a standard method for this transformation. chemistrysteps.comchadsprep.commanac-inc.co.jp The reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen from the methyl group of 5-methylchrysene, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired 5-(bromomethyl)chrysene. chemistrysteps.commanac-inc.co.jp

| Starting Material | Reagent | Conditions | Product | Reference |

| 5-Methylchrysene | N-Bromosuccinimide (NBS) | Radical initiator (e.g., light, AIBN), CCl₄ (traditional) | 5-(Bromomethyl)chrysene | chemistrysteps.comchadsprep.com |

Green Chemistry Considerations in Bromomethylchrysene Synthesis

The synthesis of 5-(bromomethyl)chrysene, like many multi-step organic syntheses, presents several opportunities for the application of green chemistry principles to minimize its environmental impact. Key areas of focus include the choice of solvents, reagents, and energy sources throughout the synthetic sequence.

A significant concern in the traditional Wohl-Ziegler bromination is the use of chlorinated solvents like carbon tetrachloride (CCl₄), which is a known ozone-depleting substance and is highly toxic. researchgate.net Greener alternatives that have been explored for benzylic brominations include methyl acetate (B1210297), diethyl carbonate, and even water in some cases. rsc.orgresearchgate.net Microwave-assisted bromination has also been shown to be a more environmentally friendly alternative, often leading to shorter reaction times and higher yields while using recyclable solvents. rsc.org The use of in-situ generated bromine from sources like ammonium (B1175870) bromide and an oxidant can also be a safer alternative to using elemental bromine. researchgate.net

For the photochemical cyclization step, traditional methods often employ large volumes of hazardous solvents like benzene. mdpi.com The principles of green chemistry encourage the use of safer, more environmentally benign solvents. wikipedia.orgsigmaaldrich.com Furthermore, improving the energy efficiency of photochemical reactions is a key consideration. The use of more energy-efficient light sources, such as LEDs, and the design of photoreactors that maximize light absorption by the reactants can contribute to a greener process. researchgate.net

In the context of transition metal-catalyzed reactions, green considerations include the use of catalysts with low toxicity, high turnover numbers, and the ability to be recycled. The development of reactions that can be performed in greener solvents, such as water or bio-derived solvents, is also an active area of research. royalsocietypublishing.org

| Green Chemistry Principle | Application in Bromomethylchrysene Synthesis |

| Safer Solvents | Replacing CCl₄ in bromination with methyl acetate or diethyl carbonate. rsc.orgresearchgate.net Using less hazardous solvents than benzene in photochemical cyclizations. mdpi.com |

| Energy Efficiency | Utilizing microwave irradiation for bromination to reduce reaction times. rsc.org Employing energy-efficient light sources (e.g., LEDs) in photochemical steps. researchgate.net |

| Use of Catalysis | Employing transition metal catalysts with high efficiency and recyclability. |

| Waste Prevention | Designing synthetic routes with high atom economy and minimizing byproducts. wiley-vch.de |

Reaction Mechanisms and Reactivity of 5 Bromomethyl Chrysene

Radical Reactions Involving the Bromomethyl Moiety

The C-Br bond in 5-(bromomethyl)chrysene can undergo homolytic cleavage to generate a carbon-centered radical. This process is typically initiated by heat or photochemical irradiation, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.orgutexas.edu

The resulting radical, the "5-chrysenylmethyl radical," is, like its cationic counterpart, highly stabilized by resonance delocalization over the polycyclic aromatic system. This stability makes its formation relatively facile. bbhegdecollege.com Once formed, this radical can participate in a variety of transformations:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a donor molecule (e.g., tributyltin hydride) to form 5-methylchrysene (B135471). This is a common termination step or a key step in reductive dehalogenation reactions. libretexts.org

Addition to π-Systems: The radical can add to alkenes or alkynes, initiating a chain reaction for polymerization or forming a new carbon-carbon bond. libretexts.org Intramolecular additions are also possible if an unsaturated bond is present elsewhere in the molecule.

Dimerization: Two 5-chrysenylmethyl radicals can couple to form 1,2-di(chrysen-5-yl)ethane.

The table below lists common reagents and conditions for initiating radical reactions with substrates like 5-(bromomethyl)chrysene.

| Initiator/Reagent | Condition | Primary Outcome |

| AIBN / Heat (Δ) | Thermal | Initiation of radical chain reaction |

| Benzoyl Peroxide / Heat (Δ) | Thermal | Initiation of radical chain reaction |

| Tributyltin Hydride (Bu₃SnH) / AIBN | Thermal | Reductive dehalogenation (C-Br → C-H) |

| Light (hν) | Photochemical | Homolytic cleavage of C-Br bond |

Table 2: Conditions for Radical Reactions

Elimination Reactions for Exocyclic Olefin Formation

Elimination reactions are competitive with nucleophilic substitutions, particularly in the presence of strong, sterically hindered bases or at higher temperatures. egrassbcollege.ac.in For 5-(bromomethyl)chrysene, elimination involves the removal of the bromine atom and a proton from an adjacent carbon atom. The adjacent carbons are C4 and C6 on the chrysene (B1668918) ring.

Abstraction of a proton from C6 by a base would lead to the formation of an exocyclic double bond, yielding a highly reactive species known as a quinodimethane or, more specifically, 5-methylene-5,6-dihydrochrysene. rsc.org Such exocyclic olefins are valuable intermediates in synthesis, for example, as dienes in Diels-Alder reactions. The formation of an exocyclic methylene (B1212753) group has been observed in related chrysene systems during acid-catalyzed dehydration reactions. semanticscholar.orgresearchgate.net

The mechanism can be either E1 (unimolecular, proceeding through the same carbocation as the SN1 reaction) or E2 (bimolecular, concerted).

E2 Mechanism: Favored by strong, non-nucleophilic, or bulky bases (e.g., potassium tert-butoxide, DBU) that can readily abstract a proton but are too large to act as nucleophiles.

E1 Mechanism: Competes with the SN1 reaction and is therefore favored by the same conditions: weak bases/nucleophiles and polar protic solvents.

| Condition | Favored Elimination Pathway |

| Base | Strong, bulky base (e.g., t-BuOK) favors E2 |

| Solvent | Less polar solvent favors E2; Polar protic favors E1 |

| Temperature | Higher temperatures favor both E1 and E2 over substitution |

Table 3: Conditions Favoring Elimination Reactions

Electrophilic Aromatic Substitution on the Chrysene Core Directed by the Bromomethyl Group

The chrysene ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.orgwikipedia.org The reactivity of chrysene is not uniform across all positions; theoretical considerations and experimental results indicate that the C6 position is the most electron-rich and susceptible to electrophilic attack. semanticscholar.org

As a deactivating group, it would be expected to direct incoming electrophiles away from the positions closest to it (C4 and C6). The precise outcome would depend on the balance between the deactivating inductive effect and the complex electronics of the extended PAH system. Further substitution would likely occur on one of the other three rings of the chrysene nucleus, away from the deactivating influence of the bromomethyl group.

Metal-Mediated Cross-Coupling Reactions of 5-(Bromomethyl)chrysene

The carbon-bromine bond in 5-(bromomethyl)chrysene is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium, nickel, or copper. This reactivity allows 5-(bromomethyl)chrysene to act as an electrophile in a variety of metal-mediated cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. eie.gr

Unlike the more common cross-coupling reactions of aryl halides (where the halogen is directly attached to the aromatic ring), reactions with benzylic halides like 5-(bromomethyl)chrysene typically involve the C(sp³)-Br bond. nih.gov

Kumada Coupling: This reaction involves the coupling of an organomagnesium reagent (Grignard reagent) with the substrate, catalyzed by a nickel or palladium complex.

Negishi Coupling: This involves an organozinc reagent and a palladium or nickel catalyst.

Sonogashira Coupling: This reaction couples a terminal alkyne with the substrate using a palladium catalyst and a copper(I) co-catalyst. This would attach an alkynyl group to the methylene carbon.

Heck-type Reactions: While the classic Heck reaction involves alkenes and aryl halides, variations exist that can utilize benzylic halides. researchgate.net

These reactions provide powerful synthetic routes to elaborate the structure of chrysene from the 5-(bromomethyl) position.

| Coupling Reaction | Reagent | Catalyst | Bond Formed |

| Kumada | R-MgX | Pd or Ni | C-C |

| Negishi | R-ZnX | Pd or Ni | C-C |

| Sonogashira | Terminal Alkyne | Pd / Cu(I) | C-C (alkyne) |

| Stille | R-Sn(Alkyl)₃ | Pd | C-C |

| Suzuki | R-B(OR)₂ | Pd | C-C |

Table 4: Potential Metal-Mediated Cross-Coupling Reactions

Suzuki, Stille, Heck, and Sonogashira Coupling Adaptations

The benzylic bromide functionality of 5-(bromomethyl)chrysene allows it to participate in a range of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. While direct studies on 5-(bromomethyl)chrysene in all these specific named reactions are not extensively detailed in the available literature, the principles of these reactions with analogous benzylic halides are well-established.

Suzuki-Miyaura Coupling : This reaction involves the palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. tcichemicals.com For a compound like 5-(bromomethyl)chrysene, a reaction with an aryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base would be expected to form a new carbon-carbon bond, linking the chrysene methyl group to the aryl group. tcichemicals.comnih.gov The reaction of benzyl (B1604629) halides in Suzuki couplings is known, though sometimes slower compared to aryl halides. nih.gov The general applicability of this reaction is wide, allowing for the synthesis of diverse biaryl and related structures. tcichemicals.comresearchgate.net

Stille Coupling : The Stille reaction couples an organohalide with an organotin compound, catalyzed by palladium. wiley-vch.desynarchive.com 5-(bromomethyl)chrysene could react with an organostannane (e.g., an aryltributylstannane) to create a C(sp²)-C(sp³) bond. The reaction mechanism involves oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organotin reagent and reductive elimination to yield the final product. wiley-vch.de The efficiency of Stille couplings can be enhanced by additives like copper(I) salts. organic-chemistry.org

Heck Reaction : The Heck reaction typically couples an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium. numberanalytics.com The classic Heck reaction involves aryl or vinyl halides. numberanalytics.com An intramolecular variant is a powerful tool for constructing cyclic systems. chim.itnih.gov While the direct intermolecular Heck reaction with a benzylic halide like 5-(bromomethyl)chrysene is less common, variations and intramolecular applications demonstrate the versatility of palladium catalysis in forming C-C bonds. nih.govorganic-chemistry.org

Sonogashira Coupling : This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.govnumberanalytics.com It is catalyzed by palladium and a copper(I) co-catalyst. numberanalytics.com A Sonogashira-type reaction with 5-(bromomethyl)chrysene would involve coupling with a terminal alkyne to produce a propargyl-chrysene derivative. This method is highly valued for its reliability in synthesizing alkynylated molecules. nih.govorganic-chemistry.org

Palladium-Catalyzed Transformations

Palladium catalysts are central to many modern organic synthetic methods beyond the named reactions above. rsc.org For 5-(bromomethyl)chrysene, these transformations primarily exploit the reactivity of the C-Br bond.

Palladium(0) catalysts initiate these reactions through an oxidative addition step, where the palladium inserts into the carbon-bromine bond of the 5-(bromomethyl)chrysene. This forms a palladium(II) intermediate. From this intermediate, various reaction pathways can be accessed depending on the other reagents present. For instance, in the presence of a suitable nucleophile, a cross-coupling reaction occurs. The versatility of palladium catalysis allows for a broad range of functional groups to be introduced at the methyl position of the chrysene core. sioc-journal.cn

A summary of typical conditions for related palladium-catalyzed coupling reactions is presented below.

| Reaction Type | Catalyst System | Coupling Partner | Base/Additives |

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | K₃PO₄ |

| Stille | Pd(PPh₃)₄ or PdCl₂/PtBu₃ | Organostannane | CuI, CsF |

| Heck | Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄ | Alkene | Base (e.g., Et₃N) |

| Sonogashira | Pd catalyst, Cu(I) co-catalyst | Terminal alkyne | Amine base |

Copper-Catalyzed Reactions

Copper-catalyzed reactions represent a cost-effective and powerful alternative or complement to palladium-catalyzed methods for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com Classical copper-mediated transformations include the Ullmann condensation and the Glaser coupling. tcichemicals.com

Modern copper catalysis has seen significant advancements, with the development of ligands that allow for milder reaction conditions and catalytic amounts of copper. tcichemicals.comnih.gov For a substrate like 5-(bromomethyl)chrysene, copper catalysis could facilitate reactions such as:

Coupling with Alkynes : Similar to the Sonogashira reaction, copper can catalyze the coupling of halides with terminal alkynes, sometimes without the need for palladium.

Coupling with Nucleophiles : Copper catalysts are effective in forming bonds between organic halides and various nucleophiles, including amines, phenols, and thiols (Chan-Lam-Evans coupling), although this typically applies to aryl halides. tcichemicals.com

Oxidative Cross-Coupling : In some instances, copper catalysts can promote the oxidative coupling of substrates like terminal alkynes with other partners in the presence of an oxidant. beilstein-journals.org

The mechanisms often involve Cu(I)/Cu(III) or other catalytic cycles, and the choice of ligand is crucial for achieving high efficiency and selectivity. beilstein-journals.orgbeilstein-journals.org

Photochemical Reactivity of 5-(Bromomethyl)chrysene

The photochemical behavior of aromatic compounds is a vast field of study. rsc.org Polycyclic aromatic hydrocarbons (PAHs) like chrysene and its derivatives can undergo various transformations upon absorption of light energy. nih.gov

Photoinduced Cleavage and Rearrangement Processes

Upon irradiation with ultraviolet (UVA) light, compounds containing a bromomethyl group attached to an aromatic system can undergo homolytic cleavage of the carbon-bromine bond. nih.gov For 5-(bromomethyl)chrysene, this photoinduced cleavage would generate a 5-chrysenylmethyl radical and a bromine radical.

C₁₈H₁₁CH₂Br + hν → C₁₈H₁₁CH₂• + Br•

The resulting highly reactive 5-chrysenylmethyl radical can then participate in a variety of subsequent reactions, such as:

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another molecule to form 5-methylchrysene. wikipedia.org

Dimerization : Two radicals could combine to form a dimer.

Reaction with Oxygen : In the presence of oxygen, it could lead to the formation of oxidized products.

Studies on other PAHs have shown they can induce DNA cleavage under UVA irradiation, a process that can be influenced by the solvent and substituents on the PAH core. nih.gov While specific data on the rearrangement of the 5-chrysenylmethyl radical is scarce, photochemical reactions of complex aromatic systems can sometimes lead to skeletal rearrangements. researchgate.net

Role in Energy Transfer Mechanisms

Chrysene itself is known for its characteristic bluish-violet fluorescence. wikipedia.org This property is central to its potential role in energy transfer processes. After a molecule absorbs a photon and enters an excited electronic state, it can return to the ground state by emitting a photon (fluorescence) or by transferring its excess energy to another molecule.

5-(bromomethyl)chrysene, containing the large, conjugated chrysene core, would be expected to absorb UV light and reach an excited state. This excited state can then:

Fluoresce : Emit light at a characteristic wavelength.

Undergo Intersystem Crossing : Transition to a triplet excited state.

Transfer Energy : Act as a donor in Förster Resonance Energy Transfer (FRET) or Dexter energy transfer to a suitable acceptor molecule.

The "heavy atom" effect of the bromine in 5-(bromomethyl)chrysene could influence the photophysical pathways by promoting intersystem crossing from the singlet excited state to the triplet state. This would quench fluorescence and enhance phosphorescence or the reactivity of the triplet state. Such properties are critical in the design of photosensitizers and molecular probes. researchgate.net

Computational and Theoretical Investigations of 5 Bromomethyl Chrysene

Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. numberanalytics.comnih.gov It offers a balance between computational cost and accuracy, making it suitable for studying large polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov DFT calculations can elucidate key electronic properties that govern the chemical behavior of 5-(bromomethyl)chrysene.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.govmdpi.com The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons, while the LUMO is the innermost orbital without electrons and signifies its ability to accept electrons. nih.govmdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and the energy required for the lowest-energy electronic excitation. mdpi.compmf.unsa.baschrodinger.com A smaller gap generally implies higher chemical reactivity. mdpi.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| CTR (Reference) | -5.772 | -3.279 | 2.493 |

| CTD4 (Derivative) | -5.950 | -3.578 | 2.372 |

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. avogadro.ccuni-muenchen.delibretexts.org It is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.de The MEP map uses a color scale to indicate different potential values: red typically highlights regions of negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. libretexts.orgsobereva.com

For 5-(bromomethyl)chrysene, an MEP map would be expected to show a large region of negative potential (red) distributed across the π-system of the chrysene (B1668918) rings, characteristic of aromatic hydrocarbons. This electron-rich area is the source of the molecule's nucleophilicity. Conversely, a significant region of positive potential (blue) would be anticipated around the bromomethyl group, particularly influenced by the highly electronegative bromine atom and the partial positive charge on the methylene (B1212753) carbon. This positive region highlights the electrophilic nature of the -CH₂Br substituent, making it the primary site for attack by nucleophiles.

Molecular Dynamics and Conformational Analysis

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. researchgate.netwustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal the time-dependent behavior of the molecule. researchgate.netuni-koeln.de This allows for the exploration of conformational landscapes, structural flexibility, and thermodynamic properties. researchgate.net

For 5-(bromomethyl)chrysene, an MD simulation would primarily investigate the conformational freedom of the bromomethyl group relative to the rigid, planar chrysene core. The key dihedral angle to be analyzed would be the C(4)-C(5)-C(methylene)-Br angle, which defines the orientation of the C-Br bond. The simulation could reveal the most stable conformations, the energy barriers to rotation around the C(5)-C(methylene) single bond, and the relative populations of different conformers at a given temperature. While the chrysene skeleton itself is largely rigid, the simulation could also capture out-of-plane vibrations and subtle flexing of the ring system. Such analyses are crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or biological targets.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions. numberanalytics.commatlantis.com By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, transition states. researchgate.net This provides a detailed picture of the reaction mechanism, including the energetic feasibility of different pathways. matlantis.com

The bromomethyl group in 5-(bromomethyl)chrysene is a classic electrophilic site, making the molecule a substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. researchgate.net Computational studies on similar reactions, such as the attack of a nucleophile on methyl halides, serve as a model for understanding the potential transformations of 5-(bromomethyl)chrysene. researchgate.net

Transition state theory (TST) is a fundamental concept in chemical kinetics that describes reaction rates by considering the equilibrium between reactants and a high-energy activated complex known as the transition state. wikipedia.orgiitd.ac.insolubilityofthings.com The transition state represents the energy maximum along the minimum-energy reaction path connecting reactants and products. wikipedia.org Computationally, a transition state is characterized as a saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. umn.edu

For a typical Sₙ2 reaction involving 5-(bromomethyl)chrysene and a nucleophile (Nu⁻), computational modeling would aim to locate the transition state structure. This structure would feature a pentacoordinate carbon atom in the methylene group, with a partially formed bond to the incoming nucleophile and a partially broken bond to the departing bromide ion. Characterizing this geometry and its associated energy is key to understanding the reaction's activation barrier.

An energetic profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. By calculating the relative energies of the reactants, transition states, intermediates, and products, a comprehensive energetic profile can be constructed.

Prediction of Spectroscopic Properties

Computational chemistry enables the prediction of various spectroscopic properties, offering a valuable complement to experimental data. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for forecasting the spectroscopic signatures of PAHs and their derivatives.

For a molecule like 5-(bromomethyl)chrysene, these computational techniques can predict several key spectroscopic features. Although direct computational studies on 5-(bromomethyl)chrysene are not widely published, the methodologies are well-established from studies on the parent chrysene and its other derivatives.

UV-Vis Absorption Spectra: TD-DFT calculations are frequently employed to predict the electronic absorption spectra of PAHs. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For chrysene derivatives, the position and nature of substituents are known to influence the electronic transitions, causing shifts in the absorption bands. For instance, studies on dibenzo[g,p]chrysene (B91316) derivatives have shown that TD-DFT calculations can accurately reproduce experimental absorption spectra, with the longest wavelength absorption peak often attributed to the HOMO-to-LUMO transition.

Vibrational Spectra (IR and Raman): DFT calculations are highly effective in predicting the vibrational frequencies of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the harmonic vibrational frequencies that correspond to the peaks in Infrared (IR) and Raman spectra. For PAHs, these calculations help in assigning the observed vibrational bands to specific motions of the atoms, such as C-H stretching, C-C ring vibrations, and, in the case of 5-(bromomethyl)chrysene, the vibrations associated with the bromomethyl group.

NMR Spectra: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for confirming molecular structures and for assigning signals in experimental spectra, especially for complex PAHs where spectral overlap is common.

A summary of typical computational methods used for predicting spectroscopic properties is presented in the table below.

| Spectroscopic Property | Computational Method | Predicted Parameters |

| UV-Visible Spectroscopy | Time-Dependent Density Functional Theory (TD-DFT) | Excitation energies (λmax), Oscillator strengths |

| Infrared (IR) Spectroscopy | Density Functional Theory (DFT) | Vibrational frequencies, IR intensities |

| ¹H and ¹³C NMR | DFT with Gauge-Including Atomic Orbital (GIAO) | Chemical shifts (δ) |

Structure-Reactivity and Structure-Function Relationship Studies

Computational methods are instrumental in elucidating the relationship between the molecular structure of a compound and its chemical reactivity and biological function. For PAHs like chrysene and its derivatives, these studies often focus on understanding their metabolic activation and potential carcinogenicity.

The introduction of a bromomethyl group at the 5-position of the chrysene core is expected to significantly influence its reactivity. The 5-position of chrysene is part of the "K-region," which is a bond (C5-C6) that is chemically reactive. However, the reactivity of the individual carbon atoms is also crucial. Experimental studies on the parent chrysene have shown that the 6-position is the most reactive towards electrophilic attack, followed by the 5-position.

Computational approaches to understanding structure-reactivity relationships include:

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For electrophilic reactions, regions with a high HOMO density are predicted to be more reactive. For nucleophilic reactions, the LUMO distribution is important.

Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface. Regions of negative potential (red/yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Calculation of Reactivity Indices: DFT can be used to calculate various reactivity descriptors, such as Fukui functions and local softness, which provide a quantitative measure of the reactivity of different atomic sites within the molecule.

The function of PAH derivatives is often linked to their ability to form DNA adducts after metabolic activation. For example, studies on 5-methylchrysene (B135471) have detailed its metabolism and subsequent binding to DNA, a process driven by its specific three-dimensional structure. The presence of the bromomethyl group in 5-(bromomethyl)chrysene introduces a highly reactive site. The C-Br bond is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This intrinsic reactivity could lead to direct alkylation of biological macromolecules like DNA, a function distinct from the metabolic activation pathways of unsubstituted PAHs.

The following table summarizes key aspects of structure-reactivity and structure-function relationships for chrysene derivatives based on computational insights.

| Feature | Computational Insight | Relevance to 5-(Bromomethyl)chrysene |

| Reactivity of the Chrysene Core | Hückel localization energies and DFT calculations predict the reactivity of different positions towards electrophiles. | The 5-position is inherently reactive, and the bromomethyl substituent will further modulate the electronic properties of the ring system. |

| Metabolic Activation | Computational models predict the formation of diol epoxides, which are ultimate carcinogens for many PAHs. | While the chrysene core can be metabolically activated, the bromomethyl group provides a direct pathway for alkylation, potentially competing with or dominating the metabolic pathway. |

| DNA Adduct Formation | Molecular modeling can simulate the interaction and covalent binding of activated PAHs with DNA bases. | The compound's ability to act as an alkylating agent suggests a high potential for forming DNA adducts, a key aspect of its biological function. |

Application of Computational Databases for Polycyclic Aromatic Systems

The systematic study of PAHs has been greatly enhanced by the development of computational databases. These databases store vast amounts of calculated data for a wide range of PAH structures, facilitating large-scale data analysis and the discovery of structure-property relationships.

Two prominent examples of such databases are:

NIST Polycyclic Aromatic Hydrocarbon (PAH) Structure Index: This database, provided by the National Institute of Standards and Technology (NIST), contains a wealth of information on over 650 PAH compounds. It includes data such as optimized three-dimensional structures from DFT calculations, thermochemical data, and computed UV/Visible spectra. Such databases allow researchers to quickly access reference data for known PAHs and can serve as a starting point for studies on new or less-characterized derivatives.

The COMPAS Project: This is a more recent initiative to create a large COMputational database of Polycyclic Aromatic Systems. The project has released datasets containing tens of thousands of cata-condensed and peri-condensed polybenzenoid hydrocarbons with structures and properties calculated at different levels of theory (e.g., GFN2-xTB and DFT).

While it is not confirmed that 5-(bromomethyl)chrysene is explicitly included in these public databases, they represent an invaluable resource for the field. The methodologies used to generate the data within these collections are directly applicable to 5-(bromomethyl)chrysene. Researchers can use the established workflows from projects like COMPAS to perform their own high-throughput computational studies on specific sets of PAH derivatives. Furthermore, the large datasets enable the development of machine learning models to predict the properties of new compounds, potentially including 5-(bromomethyl)chrysene, without the need for expensive quantum chemical calculations for every new molecule.

The utility of these databases is summarized below:

| Database Feature | Application |

| Optimized Geometries | Provide accurate 3D structures for use in further calculations (e.g., docking, molecular dynamics). |

| Calculated Properties | Offer reference data for properties like electronic energies (HOMO/LUMO), dipole moments, and spectroscopic features. |

| Data for Machine Learning | Enable the training of predictive models for toxicity, reactivity, or electronic properties across the chemical space of PAHs. |

| Standardized Methodologies | Promote consistency and comparability of computational results across different research studies. |

Spectroscopic Characterization and Advanced Analytical Techniques for 5 Bromomethyl Chrysene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. ceitec.cz By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and spatial arrangement of atoms within a molecule. For 5-(bromomethyl)chrysene, both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, are instrumental in confirming its structure. nih.gov

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 5-(bromomethyl)chrysene displays a series of signals corresponding to the different protons in the molecule. The aromatic protons of the chrysene (B1668918) core typically resonate in the downfield region, generally between δ 7.0 and 9.5 ppm, due to the deshielding effect of the aromatic ring currents. The precise chemical shifts and coupling patterns of these aromatic protons are unique to the substitution pattern of the chrysene ring system.

A key feature in the ¹H NMR spectrum of 5-(bromomethyl)chrysene is the signal corresponding to the methylene (B1212753) protons of the bromomethyl group (-CH₂Br). These protons are expected to appear as a singlet, as they are not adjacent to any other protons, and their chemical shift is influenced by the electronegative bromine atom and the adjacent aromatic ring. This signal is typically found in a distinct region of the spectrum, separate from the aromatic protons. For instance, in a related compound, 5-(bromomethyl)spiro[2.5]octane, the spiro-CH₂-Br group protons appear as a singlet at δ 3.45 ppm.

The coupling constants (J-values) between adjacent aromatic protons provide valuable information about their relative positions (ortho, meta, or para). For example, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta or para couplings. researchgate.net In the parent chrysene molecule, a proton resonance at 8.80 ppm is observed as a doublet with a coupling constant of 8.3 Hz. nih.gov

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. ceitec.cz Each unique carbon atom in 5-(bromomethyl)chrysene will give rise to a distinct signal. The carbon atoms of the chrysene core resonate in the aromatic region, typically between δ 120 and 150 ppm. chemguide.co.uk The chemical shifts are influenced by their position within the fused ring system and the presence of the bromomethyl substituent.

The carbon atom of the bromomethyl group (-CH₂Br) will appear at a significantly different chemical shift compared to the aromatic carbons. Its resonance is expected in the aliphatic region, influenced by the attached bromine atom. For comparison, in 5-bromo-1-(bromomethyl)naphthalene, the bromomethyl carbon appears at δ 31.4 ppm. beilstein-journals.org Quaternary carbons, those that are not bonded to any hydrogen atoms, can also be identified in the ¹³C NMR spectrum and are often distinguished by their lower intensity or through specialized experiments. ceitec.cz

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Aromatic Protons (¹H) | 7.0 - 9.5 | Complex multiplet patterns due to spin-spin coupling. |

| -CH₂Br Protons (¹H) | ~3.5 - 5.0 | Typically a singlet. |

| Aromatic Carbons (¹³C) | 120 - 150 | Multiple signals for non-equivalent carbons. |

| -CH₂Br Carbon (¹³C) | ~30 - 40 | Shifted upfield compared to aromatic carbons. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For 5-(bromomethyl)chrysene, COSY would help to trace the connectivity of the protons within each of the benzene (B151609) rings of the chrysene framework.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum based on the known assignments from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for establishing long-range connectivity between different parts of the molecule, such as connecting the bromomethyl group to the chrysene core. For example, an HMBC correlation would be expected between the methylene protons of the -CH₂Br group and the C-5 carbon of the chrysene ring, as well as adjacent carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. researchgate.net For 5-(bromomethyl)chrysene, the molecular ion peak in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) of approximately equal intensity. miamioh.edu

Electron ionization (EI) is a common ionization technique that can cause fragmentation of the molecule. researchgate.net The fragmentation pattern of 5-(bromomethyl)chrysene would likely involve the loss of the bromine atom or the entire bromomethyl group. Common fragmentation patterns for aromatic compounds include the loss of small neutral molecules. libretexts.org The analysis of these fragment ions can provide further confirmation of the compound's structure.

| Analysis | Expected Observation | Significance |

|---|---|---|

| Molecular Ion Peak | Doublet (M, M+2) of nearly equal intensity | Confirms molecular weight and presence of one bromine atom. |

| Fragmentation | Loss of Br, CH₂Br | Provides structural information. |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis spectroscopy, measures the absorption of ultraviolet and visible light by a molecule. ubbcluj.ro This technique is particularly informative for conjugated systems like polycyclic aromatic hydrocarbons. libretexts.org

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of 5-(bromomethyl)chrysene is expected to be similar to that of the parent chrysene molecule, characterized by a series of absorption bands corresponding to π-π* electronic transitions within the aromatic system. du.edu.egtanta.edu.eg Chrysene itself exhibits a complex spectrum with multiple absorption maxima. The introduction of the bromomethyl group may cause slight shifts in the positions and intensities of these absorption bands (a bathochromic or hypsochromic shift). tanta.edu.eg

The extent of conjugation in the molecule dictates the energy of these electronic transitions. msu.edu The four fused rings of the chrysene core create an extensive π-electron system, leading to absorptions in the UV region. The specific pattern of absorption bands is a fingerprint of the chrysene chromophore. For comparison, 5-methylchrysene (B135471) shows absorption maxima at 218, 269, 300, 312, and 326 nm. caymanchem.com

Fluorescence and Luminescence Spectroscopy

Fluorescence spectroscopy is a primary tool for investigating the electronic excited states of polycyclic aromatic hydrocarbons. The technique involves exciting a molecule with ultraviolet light and measuring the light it emits as it returns to the ground state. The resulting spectrum provides information on the molecule's electronic structure and its interaction with the environment.

Emission Maxima and Quantum Yields

The fluorescence of the parent chrysene molecule is well-documented, displaying characteristic vibronically structured emission bands. Upon substitution, the electronic properties of the chrysene core are altered, which in turn affects the fluorescence spectrum. The introduction of a bromomethyl (-CH₂Br) group at the 5-position is expected to influence the emission maxima and quantum yield.

Detailed experimental values for the emission maxima and fluorescence quantum yield of 5-(bromomethyl)chrysene are not found in the surveyed literature. However, based on general principles, the substitution might cause a slight shift (bathochromic or hypsochromic) in the emission peaks compared to unsubstituted chrysene. More significantly, the presence of the bromine atom, a heavy atom, would be expected to enhance spin-orbit coupling. This enhanced coupling facilitates intersystem crossing from the excited singlet state to the triplet state, a process that competes with fluorescence. Consequently, a lower fluorescence quantum yield for 5-(bromomethyl)chrysene compared to native chrysene is anticipated. For comparison, the parent chrysene has a reported fluorescence quantum yield of approximately 0.15. uva.nl

Excimer and Exciplex Formation Studies

Excimers are excited-state dimers formed when an excited molecule interacts with a ground-state molecule of the same species, while exciplexes are formed from two different types of molecules. nih.gov These species are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. beilstein-journals.org The formation of a chrysene excimer has been a subject of interest, with evidence suggesting it can be formed under specific conditions, such as when organized on a DNA scaffold. beilstein-journals.org

Specific studies on excimer or exciplex formation involving 5-(bromomethyl)chrysene have not been identified. The potential for this molecule to form excimers would depend on its concentration and the geometric arrangement of the molecules, which allows for sufficient π-π stacking of the chrysene cores in the excited state. The bulky bromomethyl group at the 5-position could introduce steric hindrance, potentially affecting the optimal face-to-face arrangement required for efficient excimer formation.

Electrochemical Characterization

Electrochemical methods are employed to study the redox behavior of molecules, providing insights into their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to measure the oxidation and reduction potentials of a compound. aip.orgresearchgate.net In a CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. Reversible or irreversible oxidation and reduction peaks in the voltammogram correspond to the energies required to remove or add electrons from the molecule. beilstein-journals.orgmonash.edu

No specific cyclic voltammetry data for 5-(bromomethyl)chrysene was found in the reviewed literature. For context, studies on other chrysene derivatives show that their redox potentials are sensitive to the nature and position of substituents. beilstein-journals.orgnih.gov For example, dibenzo[g,p]chrysene (B91316) derivatives exhibit reversible, two-step, two-electron redox processes, with oxidation potentials that vary based on the attached functional groups. beilstein-journals.orgbeilstein-journals.org

Correlation with Electronic Properties

The redox potentials obtained from cyclic voltammetry are directly correlated with the frontier molecular orbital energies (HOMO and LUMO) of the compound. The oxidation potential relates to the HOMO energy level, representing the ease of removing an electron, while the reduction potential relates to the LUMO energy level. rsc.orgnih.gov

The bromomethyl group is generally considered to be electron-withdrawing due to the inductive effect of the bromine atom. This effect would be expected to lower the energy of the HOMO of 5-(bromomethyl)chrysene compared to unsubstituted chrysene. A lower HOMO energy implies that it is more difficult to remove an electron, which would translate to a higher oxidation potential. Conversely, the electron-withdrawing nature of the substituent would also lower the LUMO energy, making the molecule easier to reduce and thus shifting its reduction potential to less negative values. These expected shifts in electronic properties, however, await experimental verification through cyclic voltammetry studies on 5-(bromomethyl)chrysene.

Applications of 5 Bromomethyl Chrysene in Advanced Materials and Emerging Technologies

Organic Electronic Materials

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create lightweight, flexible, and cost-effective devices. 5-(Bromomethyl)chrysene is a precursor for synthesizing active materials in this field, where the chrysene (B1668918) unit provides the core electronic function and the bromomethyl group enables its integration into larger systems.

Organic thin-film transistors (OTFTs) are fundamental components of flexible displays, sensors, and RFID tags. The performance of an OTFT is highly dependent on the charge-carrying capabilities of its semiconductor layer. Chrysene and other PAHs are known to function as p-type semiconductors, where charge (holes) is transported through overlapping π-orbitals of adjacent molecules in the solid state.

The role of 5-(bromomethyl)chrysene in this context is that of a synthetic intermediate. The reactive bromomethyl group allows for the chrysene core to be attached to other molecules or polymer backbones. This functionalization is critical for several reasons:

Solubility and Processing: Attaching solubilizing chains via the bromomethyl handle allows the resulting chrysene derivative to be processed from solution, enabling low-cost fabrication techniques like spin-coating or inkjet printing.

Morphology Control: The nature of the substituents added via the bromomethyl site can be used to control the thin-film morphology and molecular packing of the chrysene units, which is crucial for efficient charge transport.

Covalent Grafting: The compound can be used to chemically graft chrysene units onto dielectric surfaces or into polymer binders, creating well-defined and stable active layers.

By serving as a reactive building block, 5-(bromomethyl)chrysene facilitates the design of novel chrysene-based semiconductors with properties tailored for OTFT applications.

Organic light-emitting diodes (OLEDs) are at the forefront of display and solid-state lighting technologies. Their efficiency and color purity depend on the luminescent materials used in the emissive layer. Chrysene itself is a promising candidate for a deep-blue emitter core due to its wide energy bandgap and intrinsic fluorescence. scribd.com However, the planar structure of unsubstituted PAHs like chrysene often leads to strong π-π stacking in the solid state, which can cause aggregation-induced quenching of luminescence and an undesirable shift of the emission color to longer wavelengths (red-shift). scribd.com

5-(Bromomethyl)chrysene provides a direct synthetic route to overcome these challenges. The bromomethyl group is a key site for attaching bulky side groups to the chrysene core. This strategy of derivatization serves to:

Suppress Aggregation: The introduction of sterically hindering groups prevents the chrysene cores from packing too closely, thus preserving their intrinsic monomer emission properties and enhancing solid-state luminescence efficiency. scribd.com

Tune Electronic Properties: Attaching electron-donating or electron-withdrawing groups allows for the precise tuning of the frontier molecular orbital (HOMO/LUMO) energy levels to optimize charge injection and recombination within the OLED device stack.

Synthesize Host Materials: The chrysene unit can be incorporated into larger molecules designed as hosts for phosphorescent emitters, leveraging its high triplet energy.

Research on chrysene derivatives has shown that asymmetric substitution can lead to high-efficiency deep-blue emitters. scribd.com 5-(Bromomethyl)chrysene is an ideal starting material for creating such asymmetrically functionalized molecules, which are essential for achieving high-performance, color-pure OLEDs.

Table 1: Photophysical and Electronic Properties of the Parent Chrysene Core

| Property | Value | Significance for OLEDs |

|---|---|---|

| Formula | C₁₈H₁₂ | Core aromatic structure. nih.gov |

| Appearance | Colorless crystalline solid | Indicates a wide optical gap. nih.gov |

| Fluorescence | Bluish-violet | Serves as a natural blue-emitting chromophore. wikipedia.org |

| Energy Gap | Wide band gap | Suitable for high-energy (blue) emission. scribd.com |

| Toxicity | Potential carcinogen | A factor in material handling and lifecycle assessment. nih.gov |

Efficient charge transport is fundamental to the operation of organic electronic devices. In materials derived from 5-(bromomethyl)chrysene, charge transport occurs primarily through the π-conjugated chrysene cores. The carrier mobility—a measure of how quickly charge carriers move through the material—is not only dependent on the intrinsic properties of the chrysene unit but is profoundly influenced by intermolecular factors.

Synthesizing derivatives from 5-(bromomethyl)chrysene allows for the systematic study and optimization of charge transport through several mechanisms:

Molecular Packing: The size and nature of the functional groups attached to the bromomethyl position dictate the crystal packing or thin-film arrangement of the molecules. This controls the distance and geometric overlap between adjacent chrysene cores, which is a primary determinant of charge hopping efficiency.

Electronic Coupling: Modification via the bromomethyl group can alter the electronic coupling between neighboring molecules, directly impacting the rate of charge transfer.

While research on 5-(bromomethyl)chrysene itself is limited, studies on related functionalized PAHs have demonstrated that such chemical modifications can increase charge carrier mobility by orders of magnitude compared to the parent compounds. plos.org

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. 5-(Bromomethyl)chrysene is a valuable component in this field, acting as a programmable unit for building complex, functional architectures.

A molecular scaffold is a rigid core structure upon which functional groups can be precisely positioned to create a larger, well-defined assembly. 5-(Bromomethyl)chrysene is an excellent candidate for such a scaffold:

Rigid and Planar Core: The chrysene unit is a structurally well-defined, rigid, and planar aromatic surface.

Defined Vector for Functionalization: The bromomethyl group at the 5-position provides a single, specific point for covalent modification. This allows chemists to use the chrysene unit as a directional building block.

Through nucleophilic substitution reactions at the bromomethyl site, the chrysene scaffold can be attached to various functional moieties, including:

Host-Guest Systems: Connecting it to a receptor molecule (e.g., a cyclodextrin (B1172386) or calixarene) to create a fluorescent sensor, where binding of a guest molecule to the receptor alters the luminescence of the chrysene probe.

Dendrimers and Polymers: Using it as a branching point or a repeating unit in the synthesis of complex macromolecules with defined photophysical properties.

Biological Probes: The interaction of chrysene with DNA through intercalation is known. spectroscopyonline.com The bromomethyl group allows for the covalent attachment of chrysene to biomolecules or targeting ligands for applications in biochemical sensing and imaging.

Crystal engineering is the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by controlling the intermolecular interactions that govern how molecules pack in a crystal lattice. The introduction of a bromomethyl group to the chrysene core significantly diversifies the available intermolecular interactions compared to the parent hydrocarbon.

| Steric Hindrance | The physical bulk of the -CH₂Br group and any subsequently attached moieties. | Disrupts the simple, dense packing of unsubstituted chrysene, allowing for the creation of more open or complex crystalline frameworks. |

By strategically using these interactions, researchers can engineer the solid-state structure of materials derived from 5-(bromomethyl)chrysene. This control over the supramolecular arrangement is essential for tuning bulk material properties, such as conductivity, luminescence, and non-linear optical activity, making 5-(bromomethyl)chrysene a versatile tool for the rational design of functional crystalline materials.

Catalytic Applications as Ligands or Precursors for Catalytic Systems

While direct applications of 5-(bromomethyl)chrysene as a catalyst are not extensively documented, its primary role in catalysis is that of a versatile precursor for the synthesis of sophisticated ligands. The chrysene moiety, a polycyclic aromatic hydrocarbon (PAH), can be strategically incorporated into ligand architectures to modulate the steric and electronic environment of a metal center. This tuning is critical in designing catalysts with high activity, selectivity, and stability.

The bromomethyl group on the chrysene core is a chemically reactive handle that allows for its covalent attachment to various coordinating groups. For instance, it can be used to synthesize phosphine, amine, or N-heterocyclic carbene (NHC) ligands where the chrysene unit acts as a bulky substituent. The large and rigid structure of the chrysene backbone can create a specific chiral pocket around the metal center in asymmetric catalysis or enhance the stability of the catalytic complex.

The synthesis of chrysene-containing ligands often begins with a precursor like 5-(bromomethyl)chrysene. The general synthetic approach involves the nucleophilic substitution of the bromide with a suitable coordinating moiety.

Table 1: Potential Ligand Synthesis from 5-(Bromomethyl)chrysene

| Ligand Type | Synthetic Strategy | Potential Catalytic Application |

| Phosphine Ligands | Reaction with lithium or sodium phosphides (e.g., LiPPh₂) | Cross-coupling reactions, hydrogenation |

| Amine Ligands | Reaction with primary or secondary amines | Oxidation reactions, transfer hydrogenation |

| N-Heterocyclic Carbene (NHC) Precursors | Reaction with imidazoles or other azoles to form azolium salts, followed by deprotonation | Olefin metathesis, C-H activation |

The electronic properties of the chrysene group can also influence the catalytic cycle. As an electron-rich aromatic system, it can affect the electron density at the metal center, thereby influencing substrate activation and product formation. The development of metal-ligand cooperation, where the ligand is not a passive scaffold but actively participates in the reaction, has opened new avenues for catalyst design. Aromatic ligands can sometimes undergo dearomatization-rearomatization sequences during a catalytic cycle, providing an additional thermodynamic driving force. rsc.org While specific examples involving 5-(bromomethyl)chrysene are still emerging, the principles of ligand design suggest its potential in creating innovative catalytic systems.

Functional Materials for Optoelectronic Devices

The field of organic electronics has seen significant interest in polycyclic aromatic hydrocarbons (PAHs) due to their excellent charge-transporting capabilities and tunable photophysical properties. researchgate.netrsc.org Chrysene and its derivatives are particularly attractive for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs) because of their high thermal stability and wide bandgap, which is suitable for hosting blue emitters. nih.govrsc.org

5-(Bromomethyl)chrysene serves as a crucial building block for synthesizing larger, more complex organic semiconductors. The bromomethyl group allows for the attachment of various functional units to the chrysene core, enabling the fine-tuning of the final material's properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and solid-state packing.

A key synthetic route involving a related compound, 5-bromomethyl-3-methoxychrysene, highlights the utility of the bromomethyl group. This intermediate, though noted as unstable, can be directly used to introduce a formyl group, which is a precursor for further extensions of the conjugated system. nih.gov This reactivity is directly analogous to how 5-(bromomethyl)chrysene can be employed. For instance, it can undergo reactions to link the chrysene core with other chromophores or charge-transporting moieties. The use of 1-(bromomethyl)pyrene (B43492) to synthesize materials for organic electronics serves as a strong parallel for the potential of 5-(bromomethyl)chrysene. uky.edu

Recent research has focused on developing deep-blue emitters for high-definition displays, a significant challenge in OLED technology. Chrysene derivatives have shown great promise in this area. rsc.orgmdpi.com By attaching bulky side groups like terphenyl or electron-donating groups such as triphenylamine (B166846) to the chrysene core, researchers have been able to create materials with high quantum efficiencies and excellent color purity. mdpi.com 5-(Bromomethyl)chrysene is an ideal starting material for such syntheses, for example, through a Suzuki or Stille coupling after conversion of the bromomethyl group, or by direct reaction with amine-containing molecules.

Table 2: Properties of Functionalized Chrysene Derivatives for OLEDs

| Chrysene Derivative | Emission Wavelength (film) | External Quantum Efficiency (EQE) | CIE Coordinates (x, y) |

| TPA-C-TP | 444 nm | 4.13% | (0.15, 0.07) |

| TPE-C-TP | 471 nm | - | - |

| TP-C-TPB | - | 4.02% | (0.154, 0.042) |

| TPA-C-TPA | - | 4.83% | (0.147, 0.077) |

The design of these molecules often aims to prevent intermolecular π–π stacking in the solid state, which can lead to aggregation-caused quenching of luminescence. The introduction of bulky groups via the reactive handle of 5-(bromomethyl)chrysene is a key strategy to achieve this, ensuring high emission efficiency in the solid-state device.

Advanced Topics and Future Research Directions

Precision Synthesis of Isomerically Pure 5-(Bromomethyl)chrysene Derivatives

The synthesis of isomerically pure derivatives of polycyclic aromatic hydrocarbons is a significant challenge due to the multiple reactive sites on the aromatic core. For chrysene (B1668918), functionalization can occur at several positions, leading to a mixture of isomers that are often difficult to separate. Achieving precision in the synthesis of 5-(bromomethyl)chrysene is crucial for its use as a well-defined molecular building block.

A primary route to 5-(bromomethyl)chrysene involves the regioselective bromination of 5-methylchrysene (B135471). This reaction is typically accomplished using N-bromosuccinimide (NBS) as the brominating agent. The methyl group at the 5-position directs the halogenation to the benzylic position, yielding the desired product. One study detailed a similar conversion where the methyl group of 3-methoxy-5-methylchrysene was converted to a bromomethyl function using NBS. nih.gov Although the resulting 5-bromomethyl-3-methoxychrysene was noted to be unstable, the procedure demonstrates a viable pathway that can be applied to the synthesis of the parent 5-(bromomethyl)chrysene. nih.gov

The synthesis of the precursor, 5-methylchrysene, can be achieved through various methods, including photochemical cyclization (the Mallory reaction) of appropriately substituted stilbenoids. mdpi.com The challenge lies in controlling the regioselectivity to obtain the desired methylchrysene isomer. mdpi.com

Purification is a critical step to ensure isomeric purity. Techniques such as column chromatography and recrystallization are essential to isolate the 5-(bromomethyl)chrysene from any unreacted starting materials, over-brominated side products, or other isomers. nih.govresearchgate.net The development of more efficient and scalable purification methods, such as advanced high-performance liquid chromatography (HPLC) techniques, remains an active area of research. diva-portal.org

Future research in this area will likely focus on:

Developing novel catalytic systems for the direct and highly regioselective C-H functionalization of the chrysene core to introduce the bromomethyl group in a single step.

Exploring alternative synthetic pathways that avoid the generation of difficult-to-separate isomeric mixtures.

Optimizing reaction conditions for established methods like NBS bromination to maximize yield and purity, minimizing the need for extensive purification.

Integration of 5-(Bromomethyl)chrysene into Complex Polycyclic Aromatic Architectures

The true utility of 5-(bromomethyl)chrysene lies in its role as a reactive intermediate for constructing larger, more complex molecular systems. The bromomethyl group is a versatile functional handle that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. This capability allows for the chrysene moiety to be precisely integrated into sophisticated supramolecular structures and nanographenes. mpg.de

One key application is in coupling reactions. For instance, the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide, can be employed. d-nb.inforesearchgate.net 5-(Bromomethyl)chrysene can be transformed into a boronic ester or used directly in coupling reactions to link the chrysene unit to other aromatic systems, building up extended π-conjugated molecules. d-nb.info

Furthermore, the compound is a valuable precursor for creating macrocycles and molecular cages. Research has demonstrated the successful macrocyclization of 3,9-bis(bromomethyl)chrysene with a dithiol linker to create a complex, helically twisted, figure-eight shaped molecule termed "infinitene". chemrxiv.org This highlights the potential of bromomethylated chrysenes to form strained and topologically interesting architectures through reactions exploiting the reactivity of the CH₂Br group. chemrxiv.org Such structures are of fundamental interest for their unique chiroptical properties and host-guest chemistry. chemrxiv.org